molecular formula C15H25N7O B2460345 2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde CAS No. 865660-53-3

2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde

Cat. No. B2460345
CAS RN: 865660-53-3
M. Wt: 319.413
InChI Key: RSNRKLSKHYGPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde, also known as AMPP, is a synthetic organic compound used in scientific research. It is an important building block in the synthesis of several heterocyclic compounds, such as those found in pharmaceuticals and agrochemicals. AMPP has been found to have a wide range of applications, including in the synthesis of novel drugs, as a reagent in organic synthesis, and as a catalyst in organic reactions.

Scientific Research Applications

2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde has been used extensively in scientific research, particularly in the synthesis of novel drugs. It has also been used to synthesize heterocyclic compounds, such as those found in pharmaceuticals and agrochemicals. In addition, 2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a model compound in studies of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde is not fully understood. However, it is believed to involve the formation of a complex between the 2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde molecule and a target molecule, followed by a reaction between the two molecules. This reaction can lead to the formation of a new compound, which can then be used for various purposes, such as in drug synthesis or as a catalyst in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as those involved in the metabolism of drugs. In addition, 2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde has been found to have an effect on certain proteins, such as those involved in DNA replication and transcription.

Advantages and Limitations for Lab Experiments

2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it has a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, it is sensitive to light and air, and it can be difficult to purify. In addition, it can react with other compounds, which can lead to the formation of undesired products.

Future Directions

The potential applications of 2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde are still being explored. Future research could focus on the development of new synthetic methods for the production of 2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde. In addition, further studies could be conducted to investigate the biochemical and physiological effects of 2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde. Finally, research could be conducted to explore the potential uses of 2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde in drug synthesis and as a catalyst in organic reactions.

Synthesis Methods

2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde can be synthesized by the reaction of 4-methylpiperazine and 2-amino-5-pyrimidinecarbaldehyde. This reaction is carried out under mild conditions, such as a temperature of 25°C and a reaction time of 1 hour. The reaction results in the formation of a yellow solid, which can be purified by recrystallization.

properties

IUPAC Name

2-amino-4,6-bis(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N7O/c1-19-3-7-21(8-4-19)13-12(11-23)14(18-15(16)17-13)22-9-5-20(2)6-10-22/h11H,3-10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNRKLSKHYGPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=NC(=N2)N)N3CCN(CC3)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-bis(4-methylpiperazino)-5-pyrimidinecarbaldehyde

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